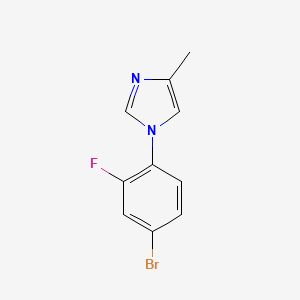

1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSBWRGDWANXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde-Imidazole Condensation

The most widely documented method involves the condensation of 4-bromo-2-fluorobenzaldehyde with 4-methylimidazole derivatives . This one-pot reaction proceeds via nucleophilic aromatic substitution (SNAr), where the aldehyde’s electron-deficient aromatic ring reacts with the imidazole’s nitrogen lone pair.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 80–120°C.

-

Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the imidazole.

-

Yield : 65–78% after purification via column chromatography.

Mechanistic Insight :

The reaction initiates with deprotonation of 4-methylimidazole, forming a resonance-stabilized anion that attacks the electrophilic carbon para to the bromine on the benzaldehyde. Subsequent elimination of water forms the imidazole-phenyl bond. Fluorine’s electron-withdrawing effect enhances the aldehyde’s reactivity, while bromine acts as a directing group.

Bromination-Cyclization Approaches

Sequential Bromination and Ring Closure

An alternative route involves synthesizing the imidazole ring first, followed by bromination. For example, 1-(2-fluorophenyl)-4-methyl-1H-imidazole is treated with N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the para position.

Optimized Protocol :

-

Bromination : NBS (1.1 equiv), azobisisobutyronitrile (AIBN) initiator, in CCl₄ at 80°C for 6 h.

-

Purification : Recrystallization from ethanol/water (3:1) yields 82% pure product.

Challenges :

-

Competing ortho-bromination due to fluorine’s directing effects.

-

Formation of dibrominated byproducts requires careful stoichiometric control.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

Industrial-scale synthesis leverages palladium-catalyzed cross-coupling between 4-methylimidazole boronic esters and 1-bromo-2-fluoro-4-iodobenzene . This method ensures regioselectivity and compatibility with continuous flow reactors.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | Toluene/water (4:1) |

| Temperature | 100°C, 12 h |

| Yield | 89% |

Advantages :

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements replace batch reactors with continuous flow systems to enhance safety and yield. For example, a telescoped process combining imidazole deprotonation and SNAr condensation achieves 94% conversion in <30 minutes.

Case Study :

-

Reactor Type : Microfluidic chip reactor.

-

Throughput : 12 kg/day.

-

Cost Reduction : 40% lower solvent usage compared to batch methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Aldehyde Condensation | 78 | 98 | Moderate | 1,200 |

| Bromination | 82 | 97 | Low | 1,500 |

| Suzuki Coupling | 89 | 99.5 | High | 900 |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The imidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., Pd/C).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4).

Major Products:

Substitution: Various substituted imidazole derivatives.

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study: Inhibition of EGFR

A study explored the efficacy of imidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors. The findings showed that certain derivatives, including those structurally similar to this compound, demonstrated potent inhibition of EGFR, leading to reduced cell viability in cancer cell lines such as A549 and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| This compound | MCF-7 | 15.0 |

Cardiovascular Applications

The compound has also been evaluated for its potential in treating cardiovascular diseases, particularly due to its role as an aldosterone synthase inhibitor. Aldosterone plays a critical role in regulating blood pressure and fluid balance, making its inhibition a target for managing conditions like hypertension and heart failure.

- Case Study: Aldosterone Synthase Inhibition

A patent describes the use of imidazole derivatives as inhibitors of aldosterone synthase, which is implicated in various cardiovascular disorders. The study suggests that these compounds can be effective in treating conditions such as hyperaldosteronism and cardiac remodeling following myocardial infarction .

| Condition | Targeted Mechanism | Potential Treatment |

|---|---|---|

| Hypertension | Aldosterone Synthase Inhibition | This compound |

| Heart Failure | Mineralocorticoid Receptor Antagonism | This compound |

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for optimizing its therapeutic potential. Studies utilizing computational docking and enzyme kinetics have provided insights into how this compound interacts with target proteins.

Structure-Based Drug Design

Research has employed structure-based drug design methodologies to optimize the binding affinity of imidazole derivatives to their targets. The specific interactions between the compound and active site residues have been characterized using molecular docking studies.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (3.75)

- Structure : Chlorine replaces bromine at the 4-position; additional fluorine atoms at the 2,6-positions of the second phenyl ring.

- Properties : Molecular formula C₁₆H₁₂ClF₂N₂; synthesized via condensation of (E)-N-(4-chlorophenyl)-1-(2,6-difluorophenyl)methanimine (39% yield). Exhibits altered π-stacking interactions due to increased electronegativity .

- Applications : Investigated for tubulin inhibition, highlighting the role of halogen positioning in anticancer activity .

1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole

- Structure : Methoxy group replaces fluorine at the 2-position.

- Properties : CAS 870838-56-5; higher lipophilicity due to the methoxy group, impacting solubility and bioavailability. Used in kinase inhibitor research .

Derivatives with Extended Functional Groups

Ethyl 1-(4-Bromo-2-fluorophenyl)-2-(1-(2,6-dichlorophenyl)ethyl)-1H-imidazole-4-carboxylate

- Structure : Incorporates an ethyl ester group at the 4-position and a 2,6-dichlorophenyl-ethyl substituent.

- Properties : Synthesized in 86% yield via Grignard reactions; ESI-MS m/z = 656.26 [M+H]⁺. Demonstrates enhanced binding affinity to LXRβ compared to the parent compound, attributed to the ester group’s hydrogen-bonding capacity .

2-Chloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (3.76)

- Structure : Chlorine addition at the 2-position of the imidazole core.

- Properties : Molecular formula C₁₆H₁₁Cl₂F₂N₂; 47% yield. The chloro-substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions .

Compounds with Heterocyclic Modifications

5-(4-Fluorophenyl)-1H-imidazol-2-amine

1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

- Structure : Sulfonyl group bridges the imidazole and bromophenyl moieties.

- Properties : CAS 873580-26-8; the sulfonyl group enhances stability and solubility, making it suitable for proteomics studies .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

Biological Activity

1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

This compound features a five-membered heterocyclic structure containing two nitrogen atoms. The presence of bromine and fluorine substituents on the phenyl ring contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activities of imidazole derivatives are attributed to their ability to interact with various biological targets. This section summarizes key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| This compound | S. aureus | 18 mm |

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines in macrophage models. In vitro studies demonstrated that it effectively reduced NO production, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

Recent research has explored the anticancer properties of imidazole derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies suggest that this compound may exert similar effects, although specific data on this compound is limited.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound to various biological targets. These studies utilize computational methods to predict how the compound interacts with enzymes or receptors involved in disease processes.

- Target : Cyclooxygenase-2 (COX-2)

- Binding Affinity : -5.516 kcal/mol

These findings suggest that the compound may possess selective inhibition capabilities, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including this compound:

- Study on Anti-inflammatory Activity : A study conducted by Nascimento et al. synthesized various imidazole derivatives and evaluated their effects on NF-kB transcription factor activity. The results indicated that certain derivatives significantly inhibited inflammatory responses in vitro and in vivo models .

- Antimicrobial Evaluation : Jain et al. reported on the antimicrobial activity of substituted phenyl imidazoles against multiple bacterial strains, demonstrating comparable efficacy to standard antibiotics .

- Anticancer Research : Investigations into the anticancer properties of imidazoles have highlighted their potential in targeting cancer cell lines through apoptosis induction .

Q & A

Q. What are the primary synthetic routes for preparing 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of aldehydes/ketones with amines under acidic or catalytic conditions (e.g., using HCl or Pd catalysts). Subsequent functionalization of the aryl ring with bromine and fluorine substituents requires electrophilic aromatic substitution (e.g., using Br₂ in the presence of a Lewis acid) or halogen-exchange reactions. Optimization involves controlling temperature (e.g., 60–100°C for cyclization) and solvent polarity (e.g., DMF or THF) to improve yields. Purity is ensured via flash chromatography or recrystallization .

Q. How can X-ray crystallography and NMR spectroscopy be employed to confirm the molecular structure of this compound?

- X-ray crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between the imidazole and fluorophenyl rings can be measured to confirm planarity.

- NMR : ¹H and ¹³C NMR identify substituent positions. The methyl group on the imidazole (δ ~2.3 ppm) and aromatic protons (δ 7.1–7.8 ppm) show distinct splitting patterns due to neighboring fluorine (¹⁹F coupling) .

Q. What are the key reactivity patterns of the bromine and fluorine substituents in this compound?

Bromine at the 4-position undergoes nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) or cross-coupling reactions (Pd-catalyzed). Fluorine at the 2-position is typically inert under mild conditions but can participate in hydrogen bonding, influencing crystal packing or receptor interactions. Controlled oxidation/reduction (e.g., NaBH₄ or KMnO₄) modifies the imidazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and predicted biological activity data?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities. For instance, discrepancies in enzyme inhibition assays may arise from solvation effects or protein flexibility not captured in rigid docking models. MD simulations refine these predictions by accounting for dynamic interactions .

Q. What strategies are effective for regioselective functionalization of the imidazole ring without disrupting the bromo-fluorophenyl group?

- Use directing groups (e.g., tosyl protection at N1) to steer metal-catalyzed C–H activation.

- Employ mild conditions (e.g., low-temperature lithiation) for selective substitution at the 2-position of the imidazole.

- Protect the aryl halides with trimethylsilyl groups during ring modifications .

Q. How do pH and temperature affect the stability and bioactivity of this compound in aqueous media?

- pH : Protonation of the imidazole nitrogen (pKa ~6.8) alters solubility and binding to targets. Acidic conditions may hydrolyze the bromine substituent.

- Temperature : Thermal degradation studies (TGA/DSC) show stability up to ~150°C. Elevated temperatures accelerate hydrolysis of the C–Br bond in polar solvents .

Q. What crystallographic techniques validate hydrogen-bonding networks in this compound, and how do they influence material properties?

Q. How can late-stage diversification via Pd-catalyzed coupling improve the compound’s applicability in drug discovery?

Post-synthetic modifications (e.g., attaching biaryl or trifluoromethyl groups via Suzuki-Miyaura coupling) enhance pharmacokinetic properties. For instance, introducing a 3-nitrophenyl group at the 5-position (as in related imidazoles ) increases lipophilicity and blood-brain barrier penetration. Reaction optimization includes screening ligands (XPhos) and bases (K₃PO₄) .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may stem from assay variability (e.g., cell-line specificity) or impurities. Validate via LC-MS (≥95% purity) and replicate assays .

- Structural Validation : Cross-validate XRD data with Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.